molecular formula C8H11BrN2 B1520212 6-Bromo-N-ethyl-N-methylpyridin-2-amine CAS No. 959237-79-7

6-Bromo-N-ethyl-N-methylpyridin-2-amine

Cat. No.: B1520212
CAS No.: 959237-79-7
M. Wt: 215.09 g/mol
InChI Key: IYTWONCHOKGIBT-UHFFFAOYSA-N
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Description

6-Bromo-N-ethyl-N-methylpyridin-2-amine ( 959237-79-7) is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This reagent features a pyridine ring structure substituted with a bromine atom at the 6-position and both ethyl and methyl groups on the ring nitrogen, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. As a building block, its primary research applications include use in cross-coupling reactions, where the bromine atom can serve as a handle for metal-catalyzed transformations, and in the development of novel nitrogen-containing heterocycles for pharmaceutical and agrochemical screening. Researchers utilize this specific N-alkylated bromopyridine derivative to study structure-activity relationships and to create more complex molecular architectures. Proper handling procedures should be followed, and the product should be stored according to the recommended safety data .

Properties

IUPAC Name

6-bromo-N-ethyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-11(2)8-6-4-5-7(9)10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTWONCHOKGIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

6-Bromo-N-ethyl-N-methylpyridin-2-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery and development.

  • Industry: It is used in the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-N-ethyl-N-methylpyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
6-Bromo-N-ethyl-N-methylpyridin-2-amine C₈H₁₁BrN₂ N-Ethyl, N-Methyl 215.09 Bulky alkyl groups enhance lipophilicity
6-Bromo-N,N-dimethylpyridin-2-amine C₇H₉BrN₂ N,N-Dimethyl 201.06 Compact substituents, higher symmetry
6-Bromo-N-(2-methoxyethyl)pyridin-2-amine C₈H₁₁BrN₂O N-(2-Methoxyethyl) 231.09 Oxygen introduces polarity
6-Bromo-2-fluoropyridin-3-amine C₅H₄BrFN₂ 2-Fluoro, 3-Amine 190.00 Electronegative fluorine alters reactivity
  • Polarity : The methoxyethyl substituent in C₈H₁₁BrN₂O introduces an oxygen atom, improving aqueous solubility relative to purely alkyl-substituted analogs .
  • Reactivity : Fluorine substitution (as in C₅H₄BrFN₂) increases electronegativity, making the compound more susceptible to nucleophilic aromatic substitution compared to brominated analogs .

Physicochemical Properties

  • Melting Points : The benzamide derivative 4-Bromo-N-(6-methylpyridin-2-yl)benzamide exhibits a sharp melting point (73.7–74.3°C), indicative of high crystallinity due to planar amide linkages . In contrast, alkyl-substituted pyridines like the target compound likely have lower melting points due to reduced symmetry.
  • Purity : 6-Bromo-2-fluoropyridin-3-amine is available at 97% purity, whereas brominated N-alkylamines (e.g., C₈H₁₁BrN₂O) often require rigorous purification due to byproducts from alkylation steps .

Crystallographic and Structural Insights

  • The crystal structure of 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine () reveals a triclinic lattice (space group P1) with a mean C–C bond length of 0.008 Å, demonstrating precision in structural determination using SHELX software .
  • The target compound’s structure could similarly be resolved via single-crystal X-ray diffraction, leveraging SHELXL for refinement due to its robustness in handling small-molecule data .

Biological Activity

6-Bromo-N-ethyl-N-methylpyridin-2-amine is a brominated pyridine derivative that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biological research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bromine atom at the 6-position of the pyridine ring, with an ethyl group and a methyl group attached to nitrogen atoms. The synthesis typically involves:

  • Bromination : Starting from 2-aminopyridine, bromination is performed using bromine in the presence of a catalyst.
  • N-Alkylation : Subsequent N-alkylation with ethyl iodide and methyl iodide introduces the ethyl and methyl groups, respectively.

This synthetic route ensures high yield and purity, making it suitable for further biological studies .

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the biological context. For instance, in drug discovery, it may act as an inhibitor or modulator of target proteins, leading to significant biological responses .

Cellular Probes

This compound is utilized as a probe in biological studies to investigate cellular processes. Its ability to interact with cellular components allows researchers to study mechanisms such as signal transduction and metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

  • Enzyme Inhibition : A study examined the binding affinity of this compound to various enzymes, revealing its capacity to inhibit specific enzymatic activities crucial for viral replication .
  • Metabolic Pathways : Research involving microbial metabolism indicated that related compounds could undergo hydroxylation at specific positions when interacting with microbial systems, suggesting metabolic pathways that could be explored for drug development .
  • Comparative Studies : Comparative analysis with similar compounds (e.g., 6-Bromo-N-methylpyridin-2-amine) demonstrated that the presence of both ethyl and methyl groups significantly influences the reactivity and biological activity of these derivatives .

Summary Table of Biological Activities

Biological ActivityObservations
Antiviral ActivityPotential inhibition of RNA viruses
Cellular ProbesUsed to study cellular processes
Enzyme InhibitionBinding affinity studies indicate inhibition capabilities
Metabolic PathwaysHydroxylation observed in microbial systems

Preparation Methods

Preparation via Bromination of N-ethyl-N-methylpyridin-2-amine

One practical and commonly used method involves the bromination of the pre-formed N-ethyl-N-methylpyridin-2-amine. This method is described as follows:

  • Starting Material: N-ethyl-N-methylpyridin-2-amine.
  • Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvent: Typically dichloromethane or other suitable organic solvents.
  • Reaction Conditions: Room temperature or slightly elevated temperature to ensure controlled bromination.
  • Outcome: Selective bromination at the 6-position of the pyridine ring to yield 6-bromo-N-ethyl-N-methylpyridin-2-amine.

This method is favored for its simplicity and scalability, including adaptation to continuous flow processes for industrial production, which improves yield consistency and process control.

Alternative Synthetic Routes Involving Halogenation and Amination

Other routes involve multi-step synthesis starting from 6-amino-2-methylpyridine or 2,6-dibromopyridine derivatives:

  • From 6-amino-2-methylpyridine:

    • Diazotization and bromination to introduce the bromine at the 6-position.
    • Oxidation and esterification steps to form intermediates such as 6-bromo-2-pyridyl methyl formate.
    • Subsequent amination and alkylation steps to install the N-ethyl-N-methyl amino group.
  • From 2,6-dibromopyridine:

    • Nucleophilic substitution reactions with ethylamine and methylamine under controlled conditions (e.g., microwave reactor, pressure tube) to selectively replace bromine atoms with amino groups.
    • Reaction monitoring by thin-layer chromatography and purification by sublimation or recrystallization.

These methods provide flexibility in terms of starting materials and allow for regioselective functionalization of the pyridine ring.

Catalysis and Reaction Conditions

  • Catalysts: p-Toluenesulfonic acid is used effectively as a catalyst in esterification steps for intermediates, enhancing reaction rates and yields.
  • Temperature: Reactions are typically conducted at low to moderate temperatures (-20 °C to room temperature) to control reactivity and minimize side reactions.
  • Solvents: Anhydrous methanol, dichloromethane, and other organic solvents are commonly employed.
  • pH Control: Alkaline conditions (pH 10-12) are used post-reaction for neutralization and extraction steps.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield & Purity Notes
1 Bromination of N-ethyl-N-methylpyridin-2-amine Br2 or NBS, DCM RT or slightly elevated temp High yield, selective bromination Suitable for batch and continuous flow
2 Diazotization and bromination of 6-amino-2-methylpyridine HBr, Br2, NaNO2 -20 to 15 °C, pH 10-12 ~91-92% yield, 99% purity Multi-step, industrial scale possible
3 Nucleophilic substitution on 2,6-dibromopyridine Ethylamine, methylamine Microwave or pressure tube, high temp Moderate to high yield Requires careful control of regioselectivity
4 Esterification of 6-bromo-2-pyridyl formic acid p-Toluenesulfonic acid, methanol Heating, reflux 2-8 h High purity, good yield Intermediate step for some routes

Research Findings and Analytical Data

  • The bromination of 6-amino-2-methylpyridine proceeds with high selectivity and yields (~91-92%) when controlled carefully at low temperatures and with appropriate molar ratios of bromine and hydrobromic acid.
  • Purity of intermediates and final products is routinely confirmed by liquid chromatography (e.g., Agilent1100 LC), with purities exceeding 99% reported.
  • Nucleophilic substitution reactions show solvent-dependent regioselectivity, with polar aprotic solvents favoring substitution at specific positions on the pyridine ring.
  • Catalytic esterification using p-toluenesulfonic acid is efficient, providing high yields and straightforward product isolation, suitable for scale-up.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-N-ethyl-N-methylpyridin-2-amine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via bromination of N-ethyl-N-methylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. Reaction optimization includes controlling temperature (0–25°C) to minimize side reactions and using catalysts like FeBr₃ to enhance regioselectivity . Purification involves recrystallization or column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How do substituents (ethyl vs. methyl) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Substituents affect steric and electronic properties. Ethyl groups increase steric hindrance but may enhance solubility in non-polar solvents. Comparative studies using Suzuki-Miyaura coupling show that bromine at the 6-position facilitates coupling with aryl boronic acids, while N-ethyl groups slow reaction kinetics compared to N-methyl analogs. Kinetic data can be collected via HPLC monitoring .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (N-CH₂CH₃), δ 3.0–3.2 ppm (N-CH₃), and δ 7.2–8.0 ppm (pyridine protons).
  • ¹³C NMR : Signals near δ 40–45 ppm (N-CH₃ and N-CH₂CH₃) and δ 120–150 ppm (pyridine carbons).
  • IR : Stretching at 650–750 cm⁻¹ (C-Br) and 1550–1600 cm⁻¹ (pyridine ring) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of N-ethyl-N-methylpyridin-2-amine be addressed?

  • Methodology : Regioselectivity is controlled using directing groups or catalysts. For example, Lewis acids like AlCl₃ direct bromination to the 6-position. Solvent polarity (e.g., DMF vs. CH₂Cl₂) also influences selectivity. Computational modeling (DFT) predicts electron density distribution to guide reagent choice .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodology : Discrepancies arise from assay conditions (e.g., cell lines, concentrations). Resolve by:

  • Conducting dose-response curves across multiple models (e.g., cancer vs. bacterial cells).
  • Performing molecular docking to compare binding affinities with targets like kinase enzymes.
  • Validating via orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in medicinal chemistry?

  • Methodology : Stability studies use accelerated degradation tests:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze via LC-MS for decomposition products (e.g., dealkylation or debromination).
  • Thermal Stability : Heat at 40–80°C and monitor degradation kinetics using TGA/DSC .

Q. What computational tools predict the compound’s metabolic pathways in vivo?

  • Methodology : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism. Key predictions:

  • Oxidation : Cytochrome P450-mediated N-deethylation.
  • Conjugation : Glucuronidation of the pyridine nitrogen. Validate with microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-N-ethyl-N-methylpyridin-2-amine
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6-Bromo-N-ethyl-N-methylpyridin-2-amine

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